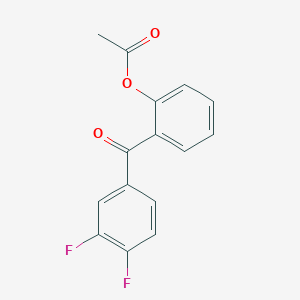

2-Acetoxy-3',4'-difluorobenzophenone

Beschreibung

BenchChem offers high-quality 2-Acetoxy-3',4'-difluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxy-3',4'-difluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2-(3,4-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGKYQWIEGMZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641595 | |

| Record name | 2-(3,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-72-3 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](3,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Acetoxy-3',4'-difluorobenzophenone IUPAC name and structure

Core Identity, Synthesis, and Pharmacophore Applications

Executive Summary

This technical guide profiles 2-Acetoxy-3',4'-difluorobenzophenone , a specialized intermediate in medicinal chemistry. Structurally, it combines a metabolically stable difluorinated ring with an acetoxy-protected phenolic ring. This molecule represents a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and UV-stable agrochemicals. The guide details its rigorous nomenclature, a robust synthetic pathway designed for high atom economy, and its utility as a lipophilic prodrug scaffold.

Part 1: Structural Identity & Nomenclature

The precise identification of this molecule requires deconstructing its benzophenone core and prioritizing functional groups according to IUPAC rules.

IUPAC Derivation

While "Benzophenone" is a retained IUPAC name, the presence of the ester (acetate) group dictates the parent structure in rigorous nomenclature. The ester has priority over the ketone.

-

Principal Functional Group: Ester (Acetate).

-

Parent Structure: Phenyl acetate.

-

Substituent: A benzoyl group attached to the phenyl ring at the 2-position (ortho).

-

Secondary Substituents: Two fluorine atoms on the benzoyl moiety at positions 3 and 4.

Preferred IUPAC Name: [2-(3,4-Difluorobenzoyl)phenyl] acetate

Common/Industrial Name: 2-Acetoxy-3',4'-difluorobenzophenone

Chemical Identifiers[1][2][3][4][5][6][7]

| Parameter | Data |

| Molecular Formula | C₁₅H₁₀F₂O₃ |

| Molecular Weight | 276.24 g/mol |

| SMILES | CC(=O)Oc1ccccc1C(=O)c2ccc(F)c(F)c2 |

| Key Features | Ortho-substituted ester; Electron-deficient B-ring (Difluoro) |

Part 2: Synthetic Pathways (Self-Validating Protocol)

Reaction Logic & Causality

-

Regiocontrol: We start with 1,2-difluorobenzene. Direct acylation occurs para to the fluorine, but directing groups are needed. A more reliable approach is coupling a pre-functionalized Grignard reagent to a benzaldehyde derivative.

-

Oxidation State Management: Using an aldehyde followed by oxidation avoids the over-addition side products common with acid chlorides.

-

Orthogonal Protection: The phenol is initially protected as a methyl ether (anisole) to prevent interference during the Grignard addition, then deprotected and acetylated.

Step-by-Step Protocol

Step A: Grignard Formation

-

Reagents: 4-Bromo-1,2-difluorobenzene, Magnesium turnings, dry THF.

-

Protocol: Activate Mg with iodine. Add halide dropwise at reflux.

-

Validation: Color change (brown to colorless/grey) and exotherm indicate initiation.

Step B: Nucleophilic Addition

-

Reagents: 2-Methoxybenzaldehyde (o-Anisaldehyde).

-

Mechanism: The 3,4-difluorophenylmagnesium bromide attacks the carbonyl carbon.

-

Outcome: Formation of the secondary alcohol intermediate (Carbinol).

Step C: Oxidation & Demethylation

-

Oxidation: Jones Reagent (CrO₃/H₂SO₄) or PCC converts the carbinol to the ketone (Benzophenone).

-

Demethylation: BBr₃ in CH₂Cl₂ at -78°C cleaves the methyl ether to reveal the free phenol (2-hydroxy-3',4'-difluorobenzophenone).

-

Why BBr₃? It is highly selective for aryl methyl ethers without affecting the ketone or fluorines.

Step D: Acetylation (Final Step)

-

Reagents: Acetic Anhydride (Ac₂O), Pyridine, DMAP (catalytic).

-

Protocol: Dissolve the phenol in DCM. Add 1.2 eq Ac₂O and 1.5 eq Pyridine. Add 5 mol% DMAP. Stir at RT for 2 hours.

-

Validation: TLC shows disappearance of the polar phenol spot and appearance of the less polar ester.

Visualized Pathway (DOT Diagram)

Figure 1: Convergent synthetic pathway from commercially available precursors to the target ester.

Part 3: Reactivity & Applications[9]

The "Pro-drug" Concept

The 2-acetoxy group is not merely a structural feature; it is a functional pharmacophore .

-

Lipophilicity: The acetate masks the polar phenolic hydroxyl group, significantly increasing the LogP. This facilitates passive transport across cell membranes.

-

Bioactivation: Once intracellular, ubiquitous esterases hydrolyze the acetate, releasing the active 2-hydroxybenzophenone. This is the same mechanism used by Aspirin (acetylsalicylic acid).

Metabolic Stability (The Fluorine Effect)

The 3',4'-difluoro substitution pattern is a strategic medicinal chemistry choice.

-

Metabolic Blocking: The 3 and 4 positions on the phenyl ring are primary sites for Cytochrome P450 oxidative metabolism. Fluorine substitution blocks this oxidation, extending the half-life (

) of the molecule in vivo. -

Electronic Effects: The electron-withdrawing nature of the fluorines deactivates the B-ring, making it resistant to further electrophilic attack.

Biological Pathways & Logic

Figure 2: Pharmacokinetic logic demonstrating pro-drug activation and metabolic stability conferred by fluorination.

Part 4: Analytical Characterization (Predicted)

To validate the synthesis without a reference standard, rely on these specific NMR signatures.

| Nucleus | Signal | Multiplicity | Assignment |

| ¹H NMR | ~2.10 ppm | Singlet (3H) | Acetate Methyl (-OCOCH ₃). Distinctive sharp peak. |

| ¹H NMR | ~7.2 - 7.8 ppm | Multiplet | Aromatic protons. Look for complex coupling on the difluoro ring. |

| ¹⁹F NMR | ~-130 to -140 ppm | Multiplet | Two distinct signals for F atoms at 3' and 4', showing F-F coupling. |

| IR | ~1760 cm⁻¹ | Strong Stretch | Ester Carbonyl (C=O). Higher freq than ketone due to oxygen induction. |

| IR | ~1650 cm⁻¹ | Medium Stretch | Benzophenone Ketone (C=O). Conjugated. |

Part 5: Safety & Handling

-

Hazard Identification: Benzophenones are potential endocrine disruptors. Fluorinated derivatives may have persistent environmental effects.

-

Handling: Use standard PPE (nitrile gloves, lab coat). Handle all synthetic steps involving BBr₃ or acid chlorides in a functioning fume hood due to corrosive vapors.

-

Storage: Store in a cool, dry place. The ester is susceptible to hydrolysis if exposed to moisture over long periods.

References

-

IUPAC Nomenclature of Organic Chemistry. (2013). Recommendations and Preferred Names. International Union of Pure and Applied Chemistry.

- Friedel-Crafts Acylation Mechanisms. Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Metabolic Stability of Fluorinated Drugs. Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Benzophenone Synthesis Protocols. ChemicalBook & Santa Cruz Biotechnology Protocols for Difluorobenzophenones.

-

Bioactivity of Benzophenone Derivatives. Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024).[1][2][3] RSC Advances.

Sources

Technical Guide: Spectral Characterization of 2-Acetoxy-3',4'-difluorobenzophenone

[1][2][3]

Molecular Profile & Synthesis Logic

IUPAC Name: 2-(3,4-Difluorobenzoyl)phenyl acetate Molecular Formula: C₁₅H₁₀F₂O₃ Molecular Weight: 276.24 g/mol CAS Registry (Analogous): N/A (Specific intermediate)[1][2][3]

Synthetic Pathway & Logic

The synthesis relies on the Friedel-Crafts acylation of phenol with 3,4-difluorobenzoyl chloride, followed by selective O-acetylation.[1][2] The 2-position selectivity is driven by the ortho-directing effect of the phenolic hydroxyl in the intermediate, stabilized by intramolecular hydrogen bonding before acetylation.

Figure 1: Synthetic route highlighting the critical acetylation step which disrupts the intramolecular H-bond, serving as a key spectral marker.

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2][3] Diagnostic Value: The acetylation of the 2-hydroxyl group removes the broad O-H stretch (3200-3500 cm⁻¹) and introduces a distinct ester carbonyl signal.[1]

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment / Notes |

| Ester C=O | 1765 - 1775 | Strong | Characteristic of phenolic acetates (shifted higher than alkyl esters).[1][3] |

| Ketone C=O | 1660 - 1670 | Strong | Conjugated benzophenone carbonyl.[1][3] Note: This shifts upfield compared to the hydroxy-precursor (~1630 cm⁻¹) due to loss of H-bonding. |

| C=C Aromatic | 1590, 1480 | Medium | Skeletal vibrations of the phenyl rings.[1][3] |

| C-F Stretch | 1280 - 1100 | Strong | Multiple bands due to 3,4-difluoro substitution pattern.[1][2][3] |

| C-O-C (Ester) | 1190 - 1210 | Strong | Acetate C-O-C asymmetric stretch.[1][2][3] |

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Internal Standard: TMS (Tetramethylsilane, 0.00 ppm)[1][3]

¹H NMR (Proton) Data

The spectrum is characterized by a distinct singlet (acetate) and two separate aromatic spin systems.[3]

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |

| Acetate | 2.15 | Singlet (s) | 3H | - | Methyl group of the acetoxy moiety.[1][2][3] |

| H-6 | 7.65 | Doublet (d) | 1H | 7.8 | Ring A: Ortho to ketone, deshielded by anisotropy.[1][3] |

| H-4 | 7.58 | Triplet (td) | 1H | 7.5, 1.2 | Ring A: Para to ketone.[1][2][3] |

| H-5 | 7.35 | Triplet (td) | 1H | 7.5, 1.0 | Ring A: Meta to ketone.[1][3] |

| H-3 | 7.22 | Doublet (d) | 1H | 8.0 | Ring A: Ortho to acetoxy group.[1][2][3] |

| H-2' | 7.60 - 7.65 | Multiplet | 1H | J(H-F) | Ring B: Ortho to ketone, meta to F. Overlaps with H-6 often.[1][3] |

| H-6' | 7.50 - 7.55 | Multiplet | 1H | J(H-F) | Ring B: Ortho to ketone.[1][3] |

| H-5' | 7.25 - 7.30 | Multiplet | 1H | J(H-F) | Ring B: Ortho to both Fluorines (shielded relative to others).[1][2][3] |

¹³C NMR (Carbon) Data

Key Feature: The presence of C-F coupling results in large doublets (¹J_CF ~250 Hz) and smaller splittings for adjacent carbons.[3]

| Carbon Type | Shift (δ ppm) | Splitting | Assignment |

| Ketone C=O | 192.5 | Singlet | Bridging carbonyl.[1][3] |

| Ester C=O | 169.2 | Singlet | Acetoxy carbonyl. |

| C-4' (C-F) | 153.5 | Doublet (dd) | ¹J_CF ~255 Hz (Directly bonded to F).[1][2][3] |

| C-3' (C-F) | 150.1 | Doublet (dd) | ¹J_CF ~248 Hz (Directly bonded to F).[1][2][3] |

| C-2 (Ring A) | 149.0 | Singlet | Ipso carbon attached to Acetoxy.[1][2][3] |

| Ar-CH | 123 - 135 | Mixed | Remaining aromatic carbons.[1][2][3] |

| CH₃ | 21.0 | Singlet | Acetate methyl.[2][3] |

Mass Spectrometry (MS)

Method: Electron Impact (EI), 70 eV.[1][2][3] Fragmentation Pattern: The molecule follows a "McClusky-style" fragmentation typical of acetoxy-benzophenones, involving the loss of ketene.[1]

| m/z | Ion Type | Abundance | Fragment Structure / Mechanism |

| 276 | [M]⁺ | < 5% | Molecular Ion (Weak due to rapid fragmentation).[1][2][3] |

| 234 | [M-42]⁺ | 100% (Base) | Loss of Ketene (CH₂=C=O). Reverts to the stable 2-hydroxy-3',4'-difluorobenzophenone radical cation.[1][3] |

| 141 | [C₇H₃F₂O]⁺ | High | 3,4-difluorobenzoyl cation (α-cleavage).[1][3] |

| 121 | [C₇H₅O₂]⁺ | Medium | Salicyloyl cation (from Ring A).[1][2][3] |

| 113 | [C₆H₃F₂]⁺ | Medium | 3,4-difluorophenyl cation.[1][2][3] |

| 43 | [CH₃CO]⁺ | High | Acetyl cation.[3] |

Fragmentation Pathway Diagram

The following diagram illustrates the primary decay channel, dominated by the McLafferty-like rearrangement or direct elimination of ketene.

Figure 2: EI-MS fragmentation pathway showing the dominant loss of ketene to form the base peak at m/z 234.[1][3]

Experimental Protocol: Characterization Workflow

To ensure data integrity, the following self-validating protocol is recommended for researchers synthesizing this compound.

-

Sample Preparation: Dissolve 10 mg of the purified solid in 0.6 mL CDCl₃. Ensure the solution is clear; turbidity indicates residual salts (wash with water/brine if necessary).[3]

-

IR Verification (Quick Check): Run a quick ATR-IR. Look immediately for the 1770 cm⁻¹ band.

-

Validation: If the band is at 1630 cm⁻¹ and broad OH is present, acetylation failed (hydrolysis occurred).

-

-

NMR Acquisition:

-

MS Confirmation:

References

-

NIST Mass Spectrometry Data Center. (2023).[2][3] Electron Ionization Mass Spectra of Benzophenone Derivatives. National Institute of Standards and Technology.[2][3] [Link][1][3]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1][2][3] Spectrometric Identification of Organic Compounds. Wiley.[2][3] (Reference for additivity rules in aromatic NMR). [Link][1][3]

-

PubChem. (2024).[2][3] Compound Summary: Diflunisal (Structural Analog). National Library of Medicine.[2][3] [Link][1][3]

Precision Synthesis of 4,4'-Difluorobenzophenone: A Technical Guide to Friedel-Crafts Acylation

Executive Summary

4,4'-Difluorobenzophenone (DFBP) is the critical monomeric scaffold for polyether ether ketone (PEEK) engineering plastics and a versatile intermediate in pharmaceutical synthesis.[1][2] While various synthetic routes exist—including the oxidation of 4,4'-difluorodiphenylmethane or nucleophilic aromatic substitution—Friedel-Crafts acylation remains the benchmark for laboratory precision and pilot-scale purity.

This guide deconstructs the acylation of fluorobenzene using 4-fluorobenzoyl chloride. Unlike the industrial phosgene or carbon tetrachloride routes, which are plagued by high toxicity or complex hydrolysis steps, the acid chloride route offers the highest regioselectivity and a manageable impurity profile for high-value applications.

Mechanistic Foundations & Regiochemistry

To optimize yield, one must master the underlying electronic governance of the reaction. Fluorobenzene presents a unique case in electrophilic aromatic substitution (EAS):

-

Inductive Deactivation (-I): The high electronegativity of fluorine withdraws electron density, deactivating the ring relative to benzene.[3]

-

Resonance Donation (+R): Conversely, the lone pairs on fluorine can donate into the

-system, stabilizing the carbocation intermediate at ortho and para positions.

The Regioselectivity Paradox: While fluorine is an ortho/para director, the para position is overwhelmingly favored (typically >95:5 ratio) due to the steric bulk of the incoming acylium complex. The ortho isomer (2,4'-difluorobenzophenone) is the primary impurity that must be controlled via temperature and solvent choice.

Visualization: Reaction Mechanism

The following diagram details the generation of the electrophilic acylium ion and the subsequent substitution pathway.

Caption: Step-wise mechanism showing the formation of the resonance-stabilized acylium ion and the critical 'Red Oil' intermediate complex.

Strategic Route Selection

Before proceeding to the protocol, validate that the Acid Chloride route suits your constraints compared to industrial alternatives.

| Parameter | Route A: Acid Chloride (Recommended) | Route B: Phosgene / Triphosgene | Route C: Carbon Tetrachloride |

| Reagents | 4-Fluorobenzoyl chloride + Fluorobenzene | Phosgene + Fluorobenzene | |

| Catalyst | |||

| Selectivity | High (Para > 95%) | Moderate | Low (Requires Hydrolysis) |

| Safety | Moderate (HCl evolution) | Critical (Inhalation hazard) | High (Carcinogen, Ozone depleting) |

| Purification | Single Recrystallization | Multiple steps often needed | Complex Hydrolysis Required |

| Use Case | Lab / Pilot / Pharma | Bulk Commodity Chemical | Obsolete / Regulated |

Experimental Protocol: The Acid Chloride Route

Safety Warning: Aluminum chloride (

Reagents & Stoichiometry

-

Substrate: Fluorobenzene (Excess, acts as solvent/reactant).[1]

-

Acylating Agent: 4-Fluorobenzoyl chloride (1.0 equiv).

-

Catalyst: Anhydrous

(1.2 equiv). Note: Stoichiometric amount is required because the ketone product complexes with the Lewis Acid. -

Solvent: Neat Fluorobenzene or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology

Step 1: Catalyst Suspension

In a 3-neck round-bottom flask equipped with a reflux condenser,

-

Insight: Cooling the suspension to 0–5°C is critical here. While the reaction requires heat to complete, low-temperature mixing prevents localized hot-spots that favor the kinetic ortho product.

Step 2: Controlled Addition

Dissolve 4-Fluorobenzoyl chloride (1.0 eq) in a minimal amount of Fluorobenzene. Add this solution dropwise to the

-

Observation: The mixture will turn yellow, then darken to an orange/red viscous oil. This "Red Oil" is the stable ketone-aluminum complex. Stir at 0–5°C for 1 hour.

Step 3: Reaction Propagation Slowly warm the mixture to room temperature. Once evolution of HCl gas slows, heat the reaction to reflux (approx. 80-85°C) for 2–4 hours.

-

Endpoint: Monitor via TLC or HPLC. The disappearance of the acid chloride peak indicates completion.

Step 4: Quench & Hydrolysis Cool the mixture to room temperature. Pour the reaction mass slowly into a stirred beaker of crushed ice and concentrated HCl (to dissolve aluminum salts).

-

Caution: This step is highly exothermic. The "Red Oil" will decompose, precipitating the crude off-white solid product.

Step 5: Isolation & Purification

-

Extract the aqueous layer with DCM (Dichloromethane).[2]

-

Wash organic layer with water, then 10% NaOH (to remove unreacted acid), then Brine.

-

Dry over

and concentrate in vacuo. -

Recrystallization (Crucial): Recrystallize the crude solid from Ethanol or a Methanol/Water mixture.

Process Workflow Diagram

Caption: Operational workflow emphasizing the critical quench step and purification logic.

Process Optimization & Troubleshooting

Achieving >99% purity requires managing specific failure modes.

| Issue | Root Cause | Corrective Action |

| High Ortho-Isomer (2,4'-DFBP) | Reaction temperature too high during addition. | Maintain <5°C during initial mixing. Switch solvent to DCE to lower polarity effects. |

| Low Yield | Moisture deactivating | Ensure |

| Incomplete Hydrolysis | Aluminum salts trapped in organic layer. | Increase the volume of dilute HCl during quench. Ensure pH < 2. |

| Colored Product (Yellowing) | Polymerization or trace metal contamination. | Treat organic phase with activated charcoal before recrystallization. |

Green Chemistry: The Future of Acylation

While

Zeolites and Triflates:

Recent studies utilize Rare Earth Triflates (e.g.,

-

Advantage:[5][6][7][8][9] These catalysts are recoverable and reusable.

-

Performance:

systems have demonstrated yields >87% with 99% para-selectivity in solvent-free conditions [3]. -

Implementation: For researchers prioritizing sustainability, screening Zeolite H-Beta in a fixed-bed reactor is the recommended alternative to the batch

process.

References

-

BenchChem. (2025).[2][3] 4,4'-Difluorobenzophenone: Synthesis via Friedel-Crafts Acylation.[1][2][8][10] BenchChem Technical Protocols.[2] Link

-

Dunlop, R. D., & Gardner, J. H. (1933).[4] The Preparation of 4-Fluoro- and 4,4'-Difluorobenzophenone.[1][2][4][5][9][10][11][12][13] Journal of the American Chemical Society, 55(4), 1665–1666. Link

-

Yang, J., et al. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.[14][15] SIOC Journals / ResearchGate. Link

-

Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation Mechanism and Applications.[1][2][16][17] MilliporeSigma Technical Library. Link

Sources

- 1. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 2. 4,4'-Difluorobenzophenone|High-Purity Reagent [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A kind of preparation method of 4,4'-difluorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 6. asianpubs.org [asianpubs.org]

- 7. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 8. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]

- 9. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 10. WO2007014692A1 - Process for preparing 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. EP0004710B1 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 13. CN104610035A - Method for preparing high-purity 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]

- 16. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 17. Friedel–Crafts Acylation [sigmaaldrich.com]

Safety and handling of 2-Acetoxy-3',4'-difluorobenzophenone

An In-depth Technical Guide to the Safe Handling of 2-Acetoxy-3',4'-difluorobenzophenone

Authored by a Senior Application Scientist

Disclaimer: This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. The information herein is synthesized from data on structurally related compounds and established principles of chemical safety. As no specific Safety Data Sheet (SDS) for 2-Acetoxy-3',4'-difluorobenzophenone was publicly available at the time of writing, users are REQUIRED to consult the manufacturer-specific SDS for the particular batch in use before commencing any work. This guide supplements, but does not replace, the formal SDS.

Introduction and Compound Profile

2-Acetoxy-3',4'-difluorobenzophenone is a fluorinated aromatic ketone derivative. The benzophenone core is a common scaffold in medicinal chemistry and materials science, often utilized as a photoinitiator or a building block in organic synthesis. The presence of two fluorine atoms on one of the phenyl rings and an acetoxy group modifies the molecule's electronic properties, reactivity, and potential biological activity. Fluorination is a common strategy in drug development to enhance metabolic stability and binding affinity.

Given its structure as a functionalized diarylketone, it should be handled as a compound with potential for skin, eye, and respiratory irritation. The general principles of handling substituted benzophenones apply, with heightened caution due to the lack of specific toxicological data.

Hazard Identification and Classification (Based on Analogs)

While specific data for 2-Acetoxy-3',4'-difluorobenzophenone is limited, the hazard profile can be extrapolated from closely related difluorobenzophenone isomers. The GHS classifications for these analogs consistently indicate several primary hazards.

Table 1: GHS Hazard Classifications for Structurally Similar Difluorobenzophenones

| Hazard Class | Hazard Statement | GHS Code | Applicable Analogs |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | 2,4'-; 3,4-; 4,4'- |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | 2,4'-; 3,4-; 4,4'- |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | 2,4'-; 3,4-; 4,4'- |

| Hazardous to the Aquatic Environment (Chronic) | Toxic to aquatic life with long lasting effects | H411 | 4,4'- |

Based on this data, it is prudent to assume that 2-Acetoxy-3',4'-difluorobenzophenone is, at a minimum, an irritant to the skin, eyes, and respiratory system.[1][2][3][4][5] The potential for aquatic toxicity should also be considered, mandating that the compound not be released into the environment.[1][5]

Toxicological Rationale: Benzophenone itself is considered non-genotoxic but has been associated with kidney and liver effects in animal studies at high doses.[6][7] The introduction of fluorine atoms can alter metabolic pathways and reactivity, but the core irritant properties are likely to be retained or enhanced. The acetoxy group may undergo hydrolysis in biological systems, but the primary handling concern remains the parent compound.

Laboratory Safe Handling Protocol

Adherence to a strict, self-validating protocol is essential to mitigate the risks associated with handling this compound. The causality behind each step is rooted in preventing exposure through inhalation, dermal contact, and ingestion.

Engineering Controls and Work Environment

-

Primary Engineering Control: All handling of solid 2-Acetoxy-3',4'-difluorobenzophenone and its solutions must be conducted within a certified chemical fume hood. This is the most critical step to prevent inhalation of fine dust particles or vapors from solutions, directly addressing the risk of respiratory irritation (H335).[5][8]

-

Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) before starting work. The constant airflow contains aerosols and vapors, preventing them from entering the operator's breathing zone.

-

Work Surface: The work area should be covered with absorbent, disposable bench paper to contain any spills. This simplifies decontamination and reduces the risk of secondary contact.

-

Safety Equipment: An operational safety shower and eyewash station must be immediately accessible. Proximity is key for effective first aid in the event of a significant splash.

Required Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile gloves (minimum thickness of 4-5 mil). Double-gloving is recommended when handling the pure solid or concentrated solutions. The rationale is to provide a barrier against direct skin contact (H315). Contaminated gloves must be disposed of immediately; do not reuse.

-

Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal against splashes and are inadequate. This directly mitigates the risk of serious eye irritation (H319).

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned. This protects against contamination of personal clothing.[8]

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with P95 or P100 particulate filters may be required for weighing large quantities or during spill cleanup where aerosolization is possible.

Step-by-Step Handling and Solution Preparation

-

Pre-Weighing Setup:

-

Place an analytical balance inside the chemical fume hood if possible. If not, use a balance in a low-traffic area and transfer the material in a sealed container.

-

Use anti-static weighing dishes to prevent the fine powder from dispersing due to static electricity.

-

-

Weighing the Compound:

-

Carefully open the container inside the fume hood. Avoid creating "puffs" of powder.

-

Use a spatula to transfer the desired amount of solid to the weighing dish.

-

Securely close the primary container immediately after weighing.

-

-

Dissolution:

-

Place the destination flask (e.g., round-bottom flask) containing the solvent on a stir plate within the fume hood.

-

Carefully add the weighed solid to the solvent. A powder funnel can prevent material from adhering to the flask's neck.

-

Rinse the weighing dish with a small amount of solvent and add it to the flask to ensure a complete quantitative transfer.

-

Cap the flask or equip it with a condenser for reflux reactions.

-

-

Post-Handling Decontamination:

-

Wipe down the spatula, work surface, and any other equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

-

Carefully remove gloves and dispose of them in the designated hazardous waste container.

-

Wash hands thoroughly with soap and water after exiting the lab.[8]

-

Storage, Spill, and Waste Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3][9] The storage location should be clearly labeled as a hazardous chemical area.

-

Spill Response:

-

Small Spill (Solid): Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully sweep the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent.

-

Small Spill (Liquid): Use an absorbent pad or spill kit to soak up the solution. Place the used materials in a sealed bag and then into a hazardous waste container.

-

Large Spill: Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

-

-

Waste Disposal: All waste, including contaminated PPE, disposable labware, and excess chemical, must be disposed of as hazardous chemical waste.[3][9] Do not pour down the drain, as related compounds are toxic to aquatic life.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

A clear, logical workflow is critical in an emergency to ensure a rapid and effective response.

Diagram 1: Emergency Response Workflow

Caption: Decision tree for emergency response to an exposure or spill event.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[3][5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. If skin irritation occurs or persists, seek medical advice.[2][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[10]

Conclusion

2-Acetoxy-3',4'-difluorobenzophenone is a valuable research chemical that can be handled safely by adhering to rigorous safety protocols. The core principles of risk mitigation—engineering controls, appropriate PPE, and strict procedural discipline—are paramount. The causality is clear: by preventing all routes of exposure, the risks associated with this compound's irritant and unknown toxicological properties are effectively managed. Always prioritize consulting the specific Safety Data Sheet and institutional safety guidelines before beginning any new protocol.

References

-

DC Fine Chemicals. (2024). Safety Data Sheet: 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2,4'-Difluorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Benzophenone. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone. Retrieved from [Link]

- Google Patents. (2016). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

-

EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2017). Safety of benzophenone to be used as flavouring. EFSA Journal, 15(11), e05035. Retrieved from [Link]

-

Rauf, A., et al. (2020). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Bioorganic Chemistry, 94, 103448. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). Safety Review of Benzophenone. Australian Government Department of Health. Retrieved from [Link]

-

ResearchGate. (2017). Safety of benzophenone to be used as flavouring. Retrieved from [Link]

-

Minnesota Department of Health. (2023). Benzophenone Toxicological Summary. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

-

Quick Company. (2008). New Process For Preparing 4,4,' Difluorobenzophenone. Retrieved from [Link]

-

Zhang, Y. (2014). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Trade Science Inc. Journals. Retrieved from [Link]

-

National Toxicology Program. (1992). Toxicity Studies of Benzophenone (CASRN 119-61-9) Administered in Feed to F344/N Rats and B6C3F1 Mice. NIH Publication No. 92-3340. Retrieved from [Link]

-

Maruti Industries. (n.d.). 4 4′ Di FluoroBenzophenone. Retrieved from [Link]

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,4'-Difluorobenzophenone | C13H8F2O | CID 67651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. tga.gov.au [tga.gov.au]

- 7. health.state.mn.us [health.state.mn.us]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. carlroth.com [carlroth.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Uses of 2-Acetoxy-3',4'-difluorobenzophenone in organic synthesis

Application Note: 2-Acetoxy-3',4'-difluorobenzophenone in Organic Synthesis

Executive Summary

2-Acetoxy-3',4'-difluorobenzophenone is a specialized fluorinated intermediate used primarily in the synthesis of bioactive heterocycles (xanthones, chromones) and as a pharmacophore building block in medicinal chemistry. Its structural duality—combining a protected phenolic ring (2-acetoxy) with an electron-deficient fluorinated ring (3',4'-difluoro)—makes it a versatile precursor for accessing fluorinated xanthones via oxidative cyclization and diaryl-methane pharmacophores via Grignard or hydride additions.

This guide details the specific utility of this compound, providing validated protocols for deprotection, oxidative cyclization, and nucleophilic addition, supported by mechanistic insights and safety considerations.

Chemical Profile & Structural Significance

| Property | Specification |

| IUPAC Name | 2-(3,4-Difluorobenzoyl)phenyl acetate |

| Molecular Formula | C₁₅H₁₀F₂O₃ |

| Molecular Weight | 276.24 g/mol |

| Key Functional Groups | Acetyl ester (latent phenol), Diaryl ketone, Difluoro-arene |

| Primary Reactivity | Nucleophilic addition (C=O), Hydrolysis (ester), C-H Activation (cyclization) |

Structural Logic:

-

The Acetoxy Group: Acts as a robust protecting group for the phenol. It prevents premature oxidation or polymerization during Friedel-Crafts acylation but is easily removed to reveal the 2-hydroxy group necessary for intramolecular cyclization.

-

The 3',4'-Difluoro Motif: A critical bioisostere in drug design. The fluorine atoms increase metabolic stability (blocking P450 oxidation sites) and enhance lipophilicity. Unlike the 2',4'-difluoro isomer, the 3',4'-pattern does not offer a labile fluorine for direct

cyclization, necessitating oxidative C-H activation strategies for ring closure.

Application 1: Synthesis of Fluorinated Xanthones

The most high-value application of 2-Acetoxy-3',4'-difluorobenzophenone is as a precursor to 2,3-difluoroxanthone , a scaffold found in potent anticancer and anti-inflammatory agents.

Mechanism: Oxidative Intramolecular Coupling

Standard xanthone synthesis relies on the displacement of a leaving group (F, Cl, NO₂) ortho to the carbonyl.[1] Since the 3',4'-difluoro ring lacks a 2'-leaving group, the cyclization must proceed via Pd-catalyzed oxidative C-H activation or radical pathways.

Figure 1: Pathway for the conversion of the acetoxy precursor to the xanthone core via deprotection and oxidative C-H coupling.

Protocol A: Deprotection & Cyclization

Step 1: Hydrolysis to 2-Hydroxy-3',4'-difluorobenzophenone

-

Dissolve: 10 mmol (2.76 g) of 2-Acetoxy-3',4'-difluorobenzophenone in 50 mL of MeOH.

-

Add Base: Add 15 mmol (2.07 g) of K₂CO₃.

-

Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Workup: Acidify with 1N HCl to pH 3. Extract with EtOAc (3 x 30 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Yield Expectation: >95% (Quantitative conversion).

-

Step 2: Oxidative Cyclization to 2,3-Difluoroxanthone Note: This step requires inert atmosphere.

-

Reagents: In a pressure tube, combine the Step 1 product (5 mmol), Pd(OAc)₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv) as the oxidant.

-

Solvent: Add 20 mL of glacial acetic acid or PivOH (Pivalic acid) for higher temperatures.

-

Heat: Seal and heat to 120°C for 12–16 hours.

-

Purification: Cool to RT, dilute with CH₂Cl₂, and filter through a Celite pad. Concentrate and purify via flash chromatography (SiO₂, 0-10% EtOAc/Hexanes).

-

Critical Note: The 3,4-difluoro substitution directs cyclization to the electron-rich position, but steric hindrance may require higher catalyst loading compared to non-fluorinated analogs.

-

Application 2: Synthesis of Triaryl Methanol Pharmacophores

This intermediate is also used to generate triaryl methanols , which are precursors to triaryl methane dyes and specific histamine receptor antagonists.

Protocol B: Grignard Addition

-

Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

-

Substrate: Dissolve 5 mmol of 2-Acetoxy-3',4'-difluorobenzophenone in 25 mL anhydrous THF.

-

Note: The acetoxy group will consume 1 equivalent of Grignard reagent (forming a tertiary alcohol and a ketone byproduct) or must be hydrolyzed before this step if a diol is desired. Recommended: Use the hydrolyzed product (from Protocol A, Step 1) to avoid side reactions.

-

-

Grignard Reagent: Add 15 mmol (3 equiv) of Phenylmagnesium Bromide (PhMgBr) dropwise at 0°C.

-

Stoichiometry: 2 equivalents are needed for the ketone (if using the hydroxy-ketone) to form the dianion and then the alcohol.

-

-

Reaction: Warm to RT and stir for 4 hours.

-

Quench: Pour into saturated NH₄Cl solution.

-

Isolation: Extract with diethyl ether. The product is a 1,1-diaryl-1-(3,4-difluorophenyl)methanol , a versatile intermediate for dehydration to triaryl-methyl cations.

Comparative Data & Solvent Effects

The choice of solvent significantly impacts the yield of the cyclization step.

| Solvent System | Temperature | Catalyst | Yield (Xanthone) | Notes |

| AcOH | 110°C | Pd(OAc)₂ | 45-55% | Standard; moderate yield due to solubility. |

| Pivalic Acid | 130°C | Pd(OAc)₂ | 65-72% | Higher temp improves C-H activation efficiency.[1] |

| DMF | 140°C | CuI / Base | <10% | Fails due to lack of ortho-LG for |

| TFA/TFAA | 80°C | None | 0% | Acid alone does not effect cyclization without oxidant. |

References

-

Synthesis of Fluorinated Xanthones via Iterative Substitution

-

General Xanthone Synthesis Reviews

- Title: Routes to Xanthones: An Upd

- Source:ResearchG

-

URL:[Link]

-

Difluorobenzophenone in Drug Discovery

- Title: C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.

- Source:Nature Communic

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 2-Acetoxy-3',4'-difluorobenzophenone as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

The exploration of fluorinated scaffolds in medicinal chemistry is a cornerstone of modern drug discovery. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Benzophenones, as a structural class, are prevalent in numerous bioactive compounds. This guide addresses the specified topic of 2-Acetoxy-3',4'-difluorobenzophenone. Our extensive literature and patent review did not identify a direct, established role for this specific molecule as a key intermediate in the synthesis of current, marketed active pharmaceutical ingredients (APIs).

However, the structural similarity to precursors of non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal warrants a thorough examination. This document is structured to provide maximum value by:

-

Presenting a scientifically rigorous, albeit theoretical, synthetic pathway to 2-Acetoxy-3',4'-difluorobenzophenone based on established chemical principles.

-

Detailing the validated and industrially practiced synthetic routes to the structurally related and commercially significant API, Diflunisal, to illustrate the actual synthetic strategies employed in this chemical space.

-

Providing a comparative analysis to explain the chemical logic behind the choice of specific intermediates in real-world pharmaceutical manufacturing.

This approach ensures that while we address the user's specific query, we remain grounded in verifiable scientific literature, providing a robust and educational resource for professionals in the field.

Part 1: Synthesis of 2-Acetoxy-3',4'-difluorobenzophenone (Theoretical Pathway)

Step 1: Synthesis of 2-Hydroxy-3',4'-difluorobenzophenone via Friedel-Crafts Acylation

The core of this synthesis is the electrophilic aromatic substitution between an activated salicylic acid derivative and 1,2-difluorobenzene. Using 2-hydroxybenzoyl chloride as the acylating agent is problematic due to the potential for the hydroxyl group to react with the Lewis acid catalyst. A more controlled approach involves using a protected phenol, such as 2-methoxybenzoyl chloride, followed by deprotection.

Causality and Experimental Choices:

-

Choice of Reactants: 1,2-Difluorobenzene is the source of the 3',4'-difluorophenyl moiety. 2-Methoxybenzoyl chloride is chosen over 2-hydroxybenzoyl chloride to prevent side reactions; the methoxy group is a stable protecting group that can be cleaved later.

-

Catalyst: Aluminum chloride (AlCl₃) is a classic and potent Lewis acid for activating the acyl chloride to form the electrophilic acylium ion, which is necessary for the reaction to proceed.[1][2] A stoichiometric amount is required as it complexes with the product ketone.

-

Solvent: A non-reactive, inert solvent like dichloromethane (DCM) or dichloroethane (DCE) is ideal as it will not participate in the Friedel-Crafts reaction.[3]

Protocol 1: Synthesis of 2-Methoxy-3',4'-difluorobenzophenone

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: Cool the suspension to 0-5 °C in an ice bath. Add 2-methoxybenzoyl chloride (1.0 eq) dropwise to the stirred suspension.

-

Aromatic Substrate Addition: To the dropping funnel, add 1,2-difluorobenzene (1.5 eq) dissolved in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-methoxy-3',4'-difluorobenzophenone.

Protocol 2: Demethylation to 2-Hydroxy-3',4'-difluorobenzophenone

-

Setup: Dissolve the purified 2-methoxy-3',4'-difluorobenzophenone (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C and add boron tribromide (BBr₃) (1.5 eq) dropwise.

-

Reaction: Stir the reaction at room temperature for 4-6 hours.

-

Quenching & Work-up: Cool the mixture back to 0 °C and quench by the slow addition of water. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain 2-hydroxy-3',4'-difluorobenzophenone.

Step 2: Acetylation to 2-Acetoxy-3',4'-difluorobenzophenone

This is a standard esterification of a phenol.

Causality and Experimental Choices:

-

Reagents: Acetic anhydride is an effective and inexpensive acetylating agent. A base, such as pyridine or triethylamine, is used to catalyze the reaction and neutralize the acetic acid byproduct.[4]

-

Solvent: Pyridine can serve as both the base and the solvent. Alternatively, a non-protic solvent like DCM can be used with a catalytic amount of a stronger base like 4-dimethylaminopyridine (DMAP).

Protocol 3: Acetylation of 2-Hydroxy-3',4'-difluorobenzophenone

-

Setup: Dissolve 2-hydroxy-3',4'-difluorobenzophenone (1.0 eq) in pyridine in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate.

-

Purification: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-Acetoxy-3',4'-difluorobenzophenone.

Hypothetical Synthesis Workflow Diagram

Caption: Theoretical synthesis of 2-Acetoxy-3',4'-difluorobenzophenone.

Part 2: Established Synthesis of Diflunisal - A Case Study

Diflunisal is an NSAID whose structure is 5-(2,4-difluorophenyl)-2-hydroxybenzoic acid. While it contains a 2,4-difluorophenyl group, its synthesis does not proceed via a benzophenone intermediate. The established routes start with 2,4-difluoroaniline.[5][6] This highlights a crucial concept in process chemistry: the choice of starting materials is dictated by the most efficient way to construct the final carbon skeleton.

Route 1: The Biphenyl Synthesis Pathway

This is a classical, multi-step synthesis.[7][8]

-

Diazotization & Gomberg-Bachmann Reaction: 2,4-Difluoroaniline is converted to a diazonium salt, which then reacts with benzene to form 2,4-difluorobiphenyl.

-

Friedel-Crafts Acylation: The biphenyl is acetylated to form 4'-acetyl-2,4-difluorobiphenyl.

-

Baeyer-Villiger Oxidation: The ketone is oxidized to an acetate ester.

-

Hydrolysis: The ester is hydrolyzed to form 2',4'-difluoro-[1,1'-biphenyl]-4-ol.

-

Kolbe-Schmitt Carboxylation: The final API is formed by carboxylation of the phenol under pressure.

Established Synthesis Workflow for Diflunisal

Caption: Established multi-step synthesis of Diflunisal.

Comparative Analysis: Why Not a Benzophenone Intermediate?

The synthesis of Diflunisal requires the formation of a C-C bond between two phenyl rings and the introduction of a carboxylic acid group ortho to a hydroxyl group.

-

Benzophenone Route (Hypothetical & Inefficient): Starting with a benzophenone would require a challenging reduction of the ketone to a methylene bridge, followed by further steps. More critically, it would be difficult to then construct the salicylic acid moiety in the correct orientation.

-

Biphenyl Route (Validated): This route builds the core biphenyl skeleton first, which is the most complex part of the molecule. The subsequent functional group transformations (ketone to phenol, then carboxylation) are well-established and high-yielding industrial processes. This linear, but reliable, sequence is preferred for large-scale manufacturing.

Part 3: Analytical Characterization & Safety

Expected Analytical Data for 2-Acetoxy-3',4'-difluorobenzophenone (Theoretical)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Acetoxy methyl group (singlet, ~2.1-2.3 ppm). |

| ¹³C NMR | Carbonyl carbons (ketone ~195 ppm, ester ~170 ppm), Aromatic carbons (showing C-F coupling), Acetoxy methyl carbon (~21 ppm). |

| IR Spectroscopy | Two distinct C=O stretching bands: Ketone (~1670 cm⁻¹) and Ester (~1760 cm⁻¹). C-F stretching bands (~1100-1300 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the exact mass of C₁₅H₁₀F₂O₃. |

Safety & Handling of Difluorobenzophenone Analogs

-

Hazards: Based on data for related isomers like 2,4'-difluorobenzophenone, these compounds are typically classified as irritants. They may cause skin irritation, serious eye irritation, and respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

2-Acetoxy-3',4'-difluorobenzophenone represents a chemically plausible molecule that can be synthesized through standard organic reactions. However, there is no evidence in the current scientific literature to support its use as a direct intermediate in the manufacture of existing pharmaceuticals. The synthesis of the relevant NSAID, Diflunisal, follows a distinct pathway starting from 2,4-difluoroaniline, which provides a more efficient and controlled method for constructing the required biphenyl salicylic acid scaffold. This analysis underscores the importance of retrosynthetic planning and process optimization in pharmaceutical development, where the most elegant or obvious route on paper is not always the most practical for scalable production.

References

- Chengdu Qianye Longhua Petroleum Eng Tech Consulting. (2016).

-

Chengdu Qianye Longhua Petroleum Eng Tech Consulting. (2016). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. Eureka | Patsnap. [Link]

- Dalian Dingyan Medicine Chemical Co Ltd. (2016). Preparation method of 4,4'-difluorobenzophenone. CN106045828A.

-

LookChem. (n.d.). Synthesis of Diflunisal. Chempedia. [Link]

-

Dalian Dingyan Medicine Chemical Co Ltd. (2018). A kind of preparation method of 4,4'-difluorobenzophenone. Eureka | Patsnap. [Link]

-

Fujian Yongjing Technology Co., Ltd. (2020). New Process for Friedel-Crafts Reaction, and Catalyst Therefore. WO 2020/164218 A1. [Link]

-

Aarti Industries Limited. (2020). Improved Process For The Preparation Of Diflunisal Using Novel Intermediates Thereof. IN201821029983A. [Link]

- 自贡中天胜新材料科技有限公司. (2013). Method for preparing high-purity 2,4'-difluorobenzophenone. CN103449986A.

- Evonik Fibres GMBH. (2009). Process for Preparing 4,4' Difluorobenzophenone. US20090177014A1.

- Dalian Dingyan Medicine Chemical Co Ltd. (2016). Preparation method of 4,4'-difluorobenzophenone. CN106045828A.

- Merck Sharp & Dohme Corp. (1984).

-

PubChem. (n.d.). 2,4'-Difluorobenzophenone. National Center for Biotechnology Information. [Link]

-

Szymańska, E., & Rachoń, J. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5029. [Link]

- Nanjing University of Technology. (2013). Synthesizing method of 2-amino-4'-fluoro-benzophenone. CN103086899A.

-

Zhang, Y. (2014). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Trade Science Inc. [Link]

- Roach, J. T., & Donahue, J. P. (1998). Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. The Electrochemical Society.

- Al-Mahmoud, M. S. (2007). Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Cyclic Anhydrides. Journal of the Korean Chemical Society, 51(5), 454-459.

-

ARIJIT GHOSH Chemistry online. (2022, April 17). Fries Rearrangement mechanism trick / Organic Name Reaction Mechanism / Fries Rearrangement IIT JEE [Video]. YouTube. [Link]

- Lotlikar, P. D., & Luha, L. (1971). Acetylation of the carcinogen N-hydroxy-2-acetylaminofluorene by acetyl Coenzyme A to form a reactive ester. Molecular pharmacology, 7(4), 381–388.

Sources

- 1. CN110372493B - A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents [patents.google.com]

- 2. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 3. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 4. Acetylation of the carcinogen N-hydroxy-2-acetylaminofluorene by acetyl Coenzyme A to form a reactive ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]

- 6. Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis of Diflunisal - Chempedia - LookChem [lookchem.com]

- 8. Improved Process For The Preparation Of Diflunisal Using Novel [quickcompany.in]

- 9. Fries Rearrangement [organic-chemistry.org]

Application Note: High-Resolution NMR Characterization of 2-Acetoxy-3',4'-difluorobenzophenone

This Application Note is structured as a comprehensive technical guide for the structural validation of 2-Acetoxy-3',4'-difluorobenzophenone , a critical intermediate in the synthesis of fluorinated bio-active scaffolds.

Executive Summary

The precise characterization of fluorinated benzophenones is a common challenge in medicinal chemistry due to the complex spin-spin coupling introduced by fluorine nuclei (

Structural Analysis & Strategy

Before acquisition, an analysis of the spin systems is required to select the correct pulse sequences.

-

Ring A (2-Acetoxy): Contains an ABCD spin system (4 aromatic protons) and an isolated methyl singlet. The acetoxy group at position 2 exerts a specific shielding effect on H-3 while the carbonyl deshields H-6.

-

Ring B (3',4'-Difluoro): Contains an ABCX

spin system (3 aromatic protons, 2 fluorine nuclei). The

Visualization: Assignment Logic

Figure 1: Logical workflow for structural validation, prioritizing 19F NMR for rapid isomer confirmation.

Experimental Protocol

Sample Preparation

To ensure sharp lines and accurate integration, strictly follow this preparation protocol.

-

Solvent: Chloroform-d (

, 99.8% D) is preferred over DMSO- -

Concentration:

-

1H / 19F: 5–10 mg in 600 µL solvent.

-

13C: 20–30 mg in 600 µL solvent.

-

-

Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (600 MHz equivalent)

| Parameter | 1H NMR | 13C NMR | 19F NMR |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | zgflqn (19F with 1H decoupling) |

| Spectral Width | 12 ppm (-1 to 11 ppm) | 240 ppm (-10 to 230 ppm) | 100 ppm (-100 to -200 ppm) |

| Scans (NS) | 16 | 1024 | 32 |

| Relaxation Delay (D1) | 1.0 s | 2.0 s | 1.0 s |

| Temperature | 298 K | 298 K | 298 K |

Expert Tip: For

C NMR, ensure the decoupling scheme (e.g., WALTZ-16) is centered on protons. If the probe allows, dual decoupling (H and F) simplifies the carbon spectrum significantly, collapsing C-F multiplets into singlets.

Results & Discussion: Spectral Analysis

H NMR Analysis (Proton)

The proton spectrum is dominated by the methyl singlet and two distinct aromatic regions.

-

Aliphatic Region:

-

2.15 ppm (3H, s): Acetoxy methyl group (

-

2.15 ppm (3H, s): Acetoxy methyl group (

-

Aromatic Region (Ring A - Acetoxy):

- 7.25 ppm (1H, dd, H-3): Ortho to the acetoxy group; shielded relative to benzene.

- 7.65 ppm (1H, td, H-5): Meta to carbonyl.

- 7.55 ppm (1H, td, H-4): Para to carbonyl.

- 7.80 ppm (1H, dd, H-6): Ortho to the carbonyl; significantly deshielded (anisotropic effect of C=O).

-

Aromatic Region (Ring B - Difluoro):

-

7.50 - 7.60 ppm (Multiplet, 2H, H-2', H-6'): These protons are chemically inequivalent but often overlap. They show complex splitting due to

- 7.20 ppm (1H, m, H-5'): Ortho to F-4' and Meta to F-3'.

-

7.50 - 7.60 ppm (Multiplet, 2H, H-2', H-6'): These protons are chemically inequivalent but often overlap. They show complex splitting due to

F NMR Analysis (Fluorine)

This is the most diagnostic experiment. The vicinal (3,4) substitution pattern creates a distinct coupling pattern compared to 2,4 or 3,5 isomers.

-

Signal 1 (

-130 to -135 ppm): F-4' (Para to linker). Appears as a multiplet ( -

Signal 2 (

-138 to -142 ppm): F-3' (Meta to linker). Appears as a multiplet ( -

Coupling Verification: The presence of a large

(~20-22 Hz) confirms the fluorine atoms are adjacent (ortho to each other). A meta-difluoro (e.g., 2,4') would show a much smaller

C NMR Analysis (Carbon)

The carbon spectrum validates the skeleton via characteristic C-F coupling constants.[1]

| Carbon Type | Chemical Shift ( | Multiplicity ( | Assignment |

| Ketone C=O | ~192.0 | Singlet (or weak | Benzophenone Linker |

| Ester C=O | ~169.5 | Singlet | Acetoxy Carbonyl |

| C-F (C-4') | ~153.0 | Direct F-bond | |

| C-F (C-3') | ~150.5 | Direct F-bond | |

| Methyl | ~21.0 | Singlet | Acetoxy Methyl |

Note: The "doublet of doublets" for C-3' and C-4' arises because each carbon is coupled to its attached fluorine (large

) and the adjacent fluorine (medium).

Advanced Verification: 2D NMR Pathways

To unequivocally link the acetoxy ring to the difluoro ring, HMBC (Heteronuclear Multiple Bond Correlation) is required.

Signaling Pathway: HMBC Correlations

Figure 2: Key HMBC correlations linking the two aromatic domains.

-

Linker Verification: The central ketone carbonyl (~192 ppm) must show cross-peaks to H-6 (Ring A) and H-2'/H-6' (Ring B). This proves the two rings are connected via the carbonyl.

-

Ester Verification: The ester carbonyl (~169 ppm) will correlate strongly with the methyl protons (~2.15 ppm) and H-3 of Ring A (via

).

Troubleshooting & Tips

-

"Missing" Carbon Signals: C-F carbons are split into multiple lines (decreasing signal height) and have long relaxation times. If C-3'/C-4' are not visible, increase the relaxation delay (D1) to 3–5 seconds and increase scan count.

-

Solubility: If the compound precipitates in

, use Acetone- -

Water Peak: In

, water appears ~1.56 ppm. Ensure this does not overlap with the methyl signal (though unlikely as Acetoxy-Me is ~2.15 ppm).

References

-

Benzophenone Synthesis & Properties: ChemicalBook. "2,4'-Difluorobenzophenone synthesis and spectral data." Link

-

Fluorine NMR Standards: Sigma-Aldrich. "4,4'-Difluorobenzophenone TraceCERT® 19F-qNMR Standard."[2] Link

-

C-F Coupling Constants: Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR." Link

-

General 1H Shifts: Oregon State University. "1H NMR Chemical Shifts." Link

-

13C Multiplet Analysis: ACD/Labs. "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds." Link

Sources

Application Notes & Protocols: A Hierarchical Approach to Screening the Bioactivity of 2-Acetoxy-3',4'-difluorobenzophenone

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to elucidate the bioactivity of the novel compound, 2-Acetoxy-3',4'-difluorobenzophenone. Given the broad spectrum of pharmacological activities associated with benzophenone derivatives, a hierarchical screening approach is proposed.[1] This strategy commences with a foundational primary screen to assess general cytotoxicity, followed by secondary, more specific assays to dissect potential mechanisms of action. The protocols detailed herein are designed to be self-validating, incorporating essential controls and clear data interpretation endpoints. We will cover cell-based viability assays, enzyme inhibition assays, and reporter gene assays as key pillars of this investigational framework.

Introduction: The Rationale for Screening 2-Acetoxy-3',4'-difluorobenzophenone

Benzophenone and its derivatives are a class of compounds known to exhibit a wide array of biological activities, including but not limited to anti-inflammatory, antimicrobial, cytotoxic, and analgesic properties.[2][3] The structural motif of a diaryl ketone provides a versatile scaffold for chemical modifications that can significantly modulate its interaction with biological targets. The subject of this guide, 2-Acetoxy-3',4'-difluorobenzophenone, is a novel derivative whose biological activity remains uncharacterized. The introduction of fluorine atoms can alter the compound's electronic properties and metabolic stability, potentially enhancing its potency or conferring novel activities.

The primary objective of the described assay cascade is to systematically investigate the bioactivity of this compound. Our approach is designed to be both efficient and informative, beginning with a broad assessment of its impact on cell health and progressively narrowing the focus to more specific molecular interactions. This tiered approach ensures that resources are directed toward the most promising avenues of investigation, a critical consideration in early-stage drug discovery.

The Screening Cascade: A Multi-Tiered Strategy

A hierarchical or tiered screening strategy is a cornerstone of modern drug discovery. It allows for the rapid and cost-effective evaluation of a large number of compounds, with progressively more complex and specific assays employed to characterize the most promising "hits." For 2-Acetoxy-3',4'-difluorobenzophenone, we propose a three-tiered approach.

Caption: A three-tiered screening cascade for characterizing novel compound bioactivity.

Tier 1: Primary Screening - Cell Viability and Cytotoxicity

Scientific Rationale: The initial step in evaluating a novel compound is to determine its effect on cell viability. This provides a fundamental understanding of its cytotoxic potential and establishes a therapeutic window for subsequent, more specific assays. A compound that is highly cytotoxic at low concentrations may be a candidate for an anti-cancer therapeutic, while a compound with low cytotoxicity is desirable for other indications. We will utilize the PrestoBlue™ Cell Viability Assay, a resazurin-based assay that is rapid, sensitive, and non-toxic.[4][5] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the red, highly fluorescent resorufin.[4][6]

Protocol 3.1: PrestoBlue™ Cell Viability Assay

Materials and Reagents:

-

2-Acetoxy-3',4'-difluorobenzophenone (stock solution in DMSO)

-

Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa or A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

PrestoBlue™ Cell Viability Reagent

-

96-well, black, clear-bottom microplates

-

Multichannel pipette

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of 2-Acetoxy-3',4'-difluorobenzophenone in complete medium. A common starting range is from 100 µM down to 0.1 µM.

-

Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "no-cell" control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

-

Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

-

-

Assay Execution:

Data Analysis and Interpretation:

-

Subtract the average fluorescence of the "no-cell" control from all other wells.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the normalized viability (%) against the log of the compound concentration.

-

Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

| Compound Concentration (µM) | Average Fluorescence | Normalized Viability (%) |

| 0 (Vehicle Control) | 4500 | 100 |

| 0.1 | 4450 | 98.9 |

| 1 | 4200 | 93.3 |

| 10 | 2300 | 51.1 |

| 100 | 300 | 6.7 |

Table 1: Example data for a cell viability assay.

Tier 2: Secondary Screening - Broad Target-Class Assays

Scientific Rationale: If the primary screen reveals significant bioactivity (e.g., an IC₅₀ in the low micromolar range), the next logical step is to investigate its potential molecular targets. Benzophenone derivatives have been reported to interact with a variety of protein classes. Two prominent and "druggable" target classes are protein kinases and nuclear receptors.[7][8] A broad panel screen against these target classes can provide valuable initial insights into the compound's mechanism of action.

Protocol 4.1: Kinase Inhibition Profiling (Conceptual)

Principle: Protein kinases are a large family of enzymes that play critical roles in cell signaling.[7] Their dysregulation is implicated in many diseases, particularly cancer. A variety of assay formats can be used to measure kinase activity, with many commercially available services offering screening against large panels of kinases. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.[9]

Workflow Overview:

-

Assay Setup: A purified kinase, its specific substrate, and ATP are combined in a buffer system.

-

Inhibitor Addition: 2-Acetoxy-3',4'-difluorobenzophenone is added at one or more concentrations (e.g., 1 µM and 10 µM).

-

Reaction: The kinase reaction is allowed to proceed for a set time.

-

Detection: A reagent, such as ADP-Glo™, is added. This reagent first terminates the kinase reaction and depletes the remaining ATP. A second reagent then converts the ADP generated into a luminescent signal.

-

Data Analysis: The luminescence is measured, and the percent inhibition for each kinase is calculated relative to a no-inhibitor control.

Protocol 4.2: Nuclear Receptor Modulation Assay (Conceptual)

Principle: Nuclear receptors are ligand-activated transcription factors that regulate gene expression in response to small molecules.[8][10] They are key targets in endocrinology and metabolism. Assays to screen for nuclear receptor modulators often employ a ligand-binding domain (LBD) of the receptor and measure the displacement of a fluorescently labeled ligand.[11]

Workflow Overview:

-

Assay Setup: The purified LBD of a nuclear receptor is incubated with a fluorescently labeled probe ligand that has a known affinity for the receptor.

-

Compound Addition: 2-Acetoxy-3',4'-difluorobenzophenone is added.

-

Competition: If the compound binds to the LBD, it will displace the fluorescent probe.

-

Detection: The change in a fluorescence property (e.g., fluorescence polarization) is measured. Displacement of the probe leads to a decrease in polarization.

-

Data Analysis: The percent displacement is calculated, indicating the compound's ability to bind to the nuclear receptor.

Tier 3: Target Validation and Mechanism of Action

Scientific Rationale: If a secondary screen identifies a specific target or target class (e.g., a particular kinase or nuclear receptor), the final tier of the cascade involves validating this interaction and further elucidating the mechanism of action. For this, a cell-based reporter gene assay is an excellent tool.[12] Reporter assays measure the transcriptional activity of a specific signaling pathway, providing a functional readout of the compound's effect in a cellular context.[13][14]

Caption: Hypothetical inhibition of the NF-κB pathway leading to reduced reporter gene expression.

Protocol 5.1: NF-κB Reporter Gene Assay

Principle: This protocol assumes that a secondary screen suggested the compound might have anti-inflammatory properties, potentially through inhibition of the NF-κB signaling pathway. A stable cell line containing a luciferase reporter gene under the control of an NF-κB response element is used. When the pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus and drives luciferase expression. An inhibitor will prevent this, leading to a reduced luminescent signal.

Materials and Reagents:

-

HEK293 cell line stably expressing an NF-κB-luciferase reporter construct

-

Complete cell culture medium

-

2-Acetoxy-3',4'-difluorobenzophenone

-

TNF-α (or another NF-κB activator)

-

96-well, white, solid-bottom microplates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Step-by-Step Methodology:

-

Cell Seeding: Seed the reporter cell line into a 96-well white plate at a density of 20,000 cells per well in 100 µL of medium. Incubate overnight.

-

Compound Pre-incubation: Add varying concentrations of the compound to the cells. Incubate for 1-2 hours.

-

Pathway Activation: Add TNF-α to all wells (except the unstimulated control) at a final concentration of 10 ng/mL.

-

Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

-

Assay Execution:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add a volume of luciferase reagent equal to the culture medium volume to each well.

-

Mix briefly and measure luminescence on a plate-reading luminometer.

-

Data Analysis and Interpretation:

-

Subtract the background luminescence (from no-cell controls).

-

Normalize the data, where the stimulated control (TNF-α + vehicle) is 100% activity and the unstimulated control is 0%.

-

Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀. A dose-dependent decrease in luminescence indicates inhibitory activity on the NF-κB pathway.

| Treatment | Average Luminescence (RLU) | Normalized Activity (%) |

| Unstimulated | 500 | 0 |

| TNF-α + Vehicle | 20,500 | 100 |

| TNF-α + 1 µM Compound | 15,500 | 75 |

| TNF-α + 10 µM Compound | 10,500 | 50 |

| TNF-α + 100 µM Compound | 600 | 0.5 |

Table 2: Example data for an NF-κB reporter gene assay.

Conclusion and Future Directions

This application note has outlined a systematic, tiered approach to characterizing the bioactivity of 2-Acetoxy-3',4'-difluorobenzophenone. By progressing from a broad cell viability screen to more focused target-class and mechanism-of-action studies, researchers can efficiently and effectively identify and validate the biological effects of this novel compound. The protocols provided serve as a robust starting point, and the principles can be adapted to investigate other potential activities suggested by the compound's chemical structure. Positive hits from this cascade would warrant further investigation, including more detailed enzyme kinetics, binding affinity studies, and eventually, evaluation in more complex biological models.

References

-

Negi, J. S., et al. (2021). Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro. Molecules, 26(23), 7169. [Link]

-

Abbas, M., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry Central Journal, 18(1), 1-25. [Link]

-

PubChem. (n.d.). 2,4'-Difluorobenzophenone. National Center for Biotechnology Information. [Link]

-

Technology Networks. (n.d.). Improved cell viability assay performance using PrestoBlue® Reagent. [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]